Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester
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Overview
Description
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenylethyl ester
Preparation Methods
The synthesis of Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester involves several steps. One common method starts with the preparation of the hexanoic acid derivative, followed by the introduction of the hydroxy and oxo groups. The trifluoromethyl group is then added using a suitable reagent, and finally, the phenylethyl ester is formed through esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy and oxo groups can form hydrogen bonds with target molecules, influencing their activity and function. The phenylethyl ester moiety can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, 2-phenylethyl ester can be compared with similar compounds such as:
Hexanoic acid, 4-hydroxy-5-oxo-2-(methyl)-, 2-phenylethyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Hexanoic acid, 4-hydroxy-5-oxo-2-(trifluoromethyl)-, ethyl ester: Lacks the phenylethyl group, affecting its biological activity and applications. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.
Properties
CAS No. |
645389-29-3 |
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Molecular Formula |
C15H17F3O4 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
2-phenylethyl 4-hydroxy-5-oxo-2-(trifluoromethyl)hexanoate |
InChI |
InChI=1S/C15H17F3O4/c1-10(19)13(20)9-12(15(16,17)18)14(21)22-8-7-11-5-3-2-4-6-11/h2-6,12-13,20H,7-9H2,1H3 |
InChI Key |
VAGMHGIEPHZHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(C(=O)OCCC1=CC=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
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